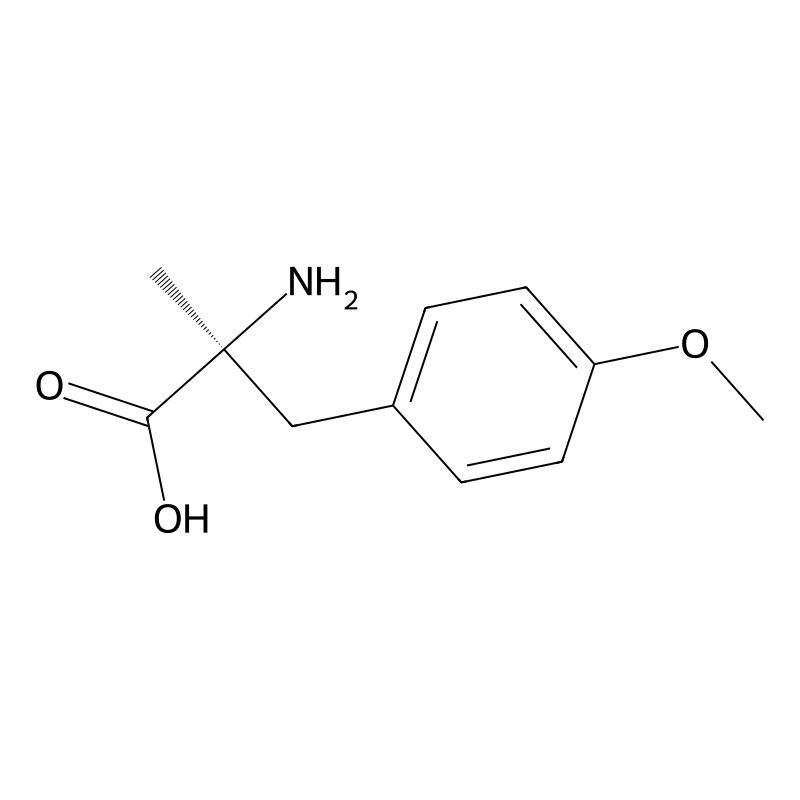

O,alpha-dimethyl-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Dopamine Synthesis Inhibitor:

O,alpha-dimethyl-L-tyrosine (O,α-dimethyl-L-tyrosine) is an organic compound derived from the amino acid L-tyrosine. It has been studied for its potential to inhibit the enzyme tyrosine hydroxylase, which plays a crucial role in the biosynthesis of dopamine, a crucial neurotransmitter.

Studies using zebrafish have shown that O,alpha-dimethyl-L-tyrosine can reduce the activity of tyrosine hydroxylase, potentially leading to decreased dopamine production []. However, further research is needed to fully understand its effects on dopamine synthesis in mammals.

Source

[] Effect of acute stress and α-methyl-L-tyrosine treatment on dopamine and cortisol levels in zebrafish ()

Research Applications:

O,alpha-dimethyl-L-tyrosine has been used in various scientific research applications, including:

- Investigating the effects of stress: Researchers have used O,alpha-dimethyl-L-tyrosine to study the impact of stress on the catecholamine system, which includes dopamine and other important neurotransmitters [].

- Understanding the role of dopamine in behavior: By potentially inhibiting dopamine synthesis, O,alpha-dimethyl-L-tyrosine might offer insights into the relationship between dopamine and specific behaviors in animal models [].

- Studying the function of dopaminergic neurons: O,alpha-dimethyl-L-tyrosine's ability to potentially block dopamine synthesis in dopaminergic neurons can be helpful in understanding the function of these specialized neurons in the brain.

O,alpha-dimethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two methyl groups at the alpha position of the phenolic side chain. Its chemical formula is C₁₁H₁₅NO₃, and it is known for its role in various biochemical processes and applications in research and industry. This compound exhibits properties similar to those of L-tyrosine but with enhanced lipophilicity due to the additional methyl groups, which can influence its biological activity and interactions with enzymes and receptors .

- Enzymatic Reactions: It serves as a substrate for tyrosinase, an enzyme that catalyzes the hydroxylation of phenolic compounds. This reaction can lead to the formation of various derivatives that are important in melanin synthesis.

- Click Chemistry: The compound can be utilized in tyrosine-click (Y-click) reactions, which allow for site-selective modifications of peptides and proteins. This methodology is particularly useful in bioconjugation processes .

O,alpha-dimethyl-L-tyrosine exhibits a range of biological activities:

- Neurotransmitter Precursor: Similar to L-tyrosine, it may play a role in the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions.

- Antioxidant Properties: The compound has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress .

- Toxicity: While it has beneficial properties, O,alpha-dimethyl-L-tyrosine can also pose risks; it is classified as harmful if swallowed and may cause skin irritation .

The synthesis of O,alpha-dimethyl-L-tyrosine can be achieved through several methods:

- Methylation of L-Tyrosine: This is typically done using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

- Biochemical Synthesis: Enzymatic methods can also be employed, utilizing specific methyltransferases that introduce methyl groups at the desired positions on L-tyrosine .

O,alpha-dimethyl-L-tyrosine finds applications across various fields:

- Pharmaceuticals: It is used in drug development as a precursor for synthesizing compounds that modulate neurotransmitter activity.

- Biotechnology: The compound is employed in protein labeling techniques due to its reactivity in click chemistry .

- Research: It serves as a model compound for studying tyrosine metabolism and its effects on biological systems.

Studies on O,alpha-dimethyl-L-tyrosine have revealed its interactions with various biological molecules:

- Protein Binding: Research indicates that this compound can bind to proteins involved in neurotransmitter synthesis, potentially altering their activity.

- Enzyme Kinetics: Interaction studies have shown that O,alpha-dimethyl-L-tyrosine affects the kinetics of enzymes like tyrosinase, impacting melanin production.

O,alpha-dimethyl-L-tyrosine shares similarities with other compounds derived from L-tyrosine. Here are some comparable compounds:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters |

| O-Methyl-L-Tyrosine | Methyl group at hydroxyl position | Increased lipophilicity compared to L-Tyrosine |

| 3,4-Dihydroxyphenylalanine | Hydroxyl groups on aromatic ring | Potent neuroprotective effects |

| N-Acetyl-L-Tyrosine | Acetyl group on amino group | Enhanced solubility and bioavailability |

O,alpha-dimethyl-L-tyrosine stands out due to its unique methylation pattern that influences both its solubility and biological interactions. This structural modification enhances its potential applications in medicinal chemistry and biochemistry compared to other derivatives.

The development of tyrosine analogues has been driven by the need to modulate enzymatic pathways and receptor interactions while maintaining structural compatibility with endogenous biomolecules. Early work in the mid-20th century focused on inhibiting catecholamine biosynthesis, leading to the discovery of α-methyl-p-tyrosine (AMPT), a compound that competitively inhibits tyrosine hydroxylase. AMPT’s mechanism—substituting tyrosine’s alpha-hydrogen with a methyl group—highlighted the potential of methylated analogues to disrupt rate-limiting enzymatic steps without fully abolishing molecular recognition.

O,alpha-dimethyl-L-tyrosine emerged as an evolution of this strategy, incorporating dual methylation to further alter steric and electronic properties. Unlike AMPT, which primarily targets catecholamine synthesis, O,alpha-dimethyl-L-tyrosine’s structural modifications broaden its applicability to other biochemical systems. For example, its O-methyl group reduces polarity, enhancing membrane permeability compared to L-tyrosine, while the alpha-methyl group introduces conformational constraints that affect binding to enzymes and transporters.

Key Milestones in Tyrosine Analogue Development

This progression underscores the iterative refinement of tyrosine derivatives to achieve specific biochemical outcomes. The dual methylation in O,alpha-dimethyl-L-tyrosine, for instance, was inspired by observations that single methyl groups in AMPT conferred partial activity but insufficient stability for certain applications.

Ortho-Directing Group Utilization for Position-Specific Modifications

The picolinamide functional group serves as an effective ortho-directing group in palladium-catalyzed C(sp^2)-H activation-methylation reactions. This strategy begins with methyl esterification of 3-nitro-L-tyrosine, followed by attachment to picolinic acid using HATU–DIPEA condensation. Subsequent transformations include protection of the phenolic hydroxyl as a tert-butyldimethylsilyl ether and catalytic hydrogenation to convert the nitro group to an arylamine, which is then N-alkylated with benzyl bromide.

The benzyl-protected arylamine directs palladium-catalyzed monomethylation selectively at the ortho position, yielding the mono-ortho-methylated product in high yield (90%). This regioselectivity is attributed to the steric hindrance imposed by the benzylamino group, which prevents dimethylation and ensures a single methylation event. After methylation, hydrogenolysis removes benzyl groups, and further steps including protodeamination and protective group manipulations yield N-protected O,alpha-dimethyl-L-tyrosine derivatives suitable for peptide synthesis.

This method represents a traceless, bulky regioselective synthesis that preserves stereochemistry and allows preparation of chiral nonracemic derivatives for solid-phase peptide synthesis applications [1].

Resolution of Racemic Mixtures via Chiral Auxiliaries

Resolution of racemic mixtures is essential to obtain enantiomerically pure O,alpha-dimethyl-L-tyrosine derivatives. One efficient method involves the use of chiral auxiliaries that selectively form diastereomeric complexes with one enantiomer over the other. These diastereomers can be separated by chromatographic techniques such as silica gel chromatography.

For example, a racemic mixture can be reacted with a chiral reagent like (R)-2,2'-dihydroxy-1,1'-binaphthyl to form diastereomers, which are then separated. After separation, removal of the chiral auxiliary yields the pure enantiomer. Alternative methods include enzymatic resolution, where enzymes selectively react with one enantiomer, and physical methods like crystallization, which can separate enantiomers based on differential solubility.

These resolution techniques are crucial in ensuring the biological and chemical specificity of the derivatives, as enantiomers often exhibit different properties and activities [2].

Solid-Phase Synthesis Approaches for Peptidomimetic Integration

Solid-phase peptide synthesis (SPPS) is a powerful technique for incorporating O,alpha-dimethyl-L-tyrosine derivatives into peptidomimetics. SPPS involves the stepwise assembly of amino acids on a solid support resin, facilitating efficient synthesis and purification.

In SPPS, the growing peptide chain is anchored by its C-terminus to an insoluble polymer. Each cycle consists of removal of the Nα-protecting group, washing, coupling of the next protected amino acid (such as O,alpha-dimethyl-L-tyrosine derivatives), and further washing. This process allows for high control over sequence assembly and simplifies removal of excess reagents and by-products by filtration.

After completion of the sequence, the peptide is cleaved from the resin, typically by acidolytic cleavage, yielding the desired peptidomimetic. The use of O,alpha-dimethyl-L-tyrosine derivatives in SPPS has been demonstrated, enabling the synthesis of modified peptides with enhanced properties [3] [4].

Demethylation-Protected Intermediates in Multi-Step Syntheses

In multi-step syntheses of O,alpha-dimethyl-L-tyrosine derivatives, protection and deprotection strategies are vital to control functional group reactivity. Demethylation-protected intermediates are employed to safeguard methylated hydroxyl groups during subsequent synthetic transformations.

For example, tert-butyldimethylsilyl (TBDMS) ethers can protect phenolic hydroxyls, preventing undesired reactions during catalytic steps such as hydrogenation or N-alkylation. After completing the necessary transformations, the protective groups are removed under controlled conditions to regenerate the free hydroxyl group.

Such protection strategies enable the stepwise construction of complex derivatives without compromising the methylation pattern or stereochemical integrity. This approach is integral in preparing intermediates for further functionalization or incorporation into peptides [1].

Data Table: Summary of Synthetic Strategies for O,alpha-Dimethyl-L-Tyrosine Derivatives

| Strategy | Key Features | Outcome | Reference |

|---|---|---|---|

| Ortho-Directing Group (Picolinamide) | Pd-catalyzed C(sp^2)-H activation; bulky Bn2N group | Selective mono-ortho-methylation (90% yield); chiral, nonracemic product | [1] |

| Resolution of Racemic Mixtures | Chiral auxiliaries; diastereomer separation by chromatography | Enantiomerically pure derivatives | [2] |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on resin; N-protected amino acids | Efficient incorporation into peptides | [3] [4] |

| Demethylation-Protected Intermediates | TBDMS protection of phenolic hydroxyls | Controlled multi-step synthesis | [1] |

Conformational Analysis of Dmt-Tiq Scaffold Pharmacophores

The dimethyltyrosine-tetrahydroisoquinoline scaffold exhibits complex conformational behavior that directly impacts opioid receptor binding and selectivity [5] [6]. Detailed conformational analysis reveals that the Dmt-Tiq structure exists as a mixture of cis and trans peptide bond conformers with relative populations of approximately 0.25 and 0.75, respectively [6]. The tetrahydroisoquinoline ring adopts a characteristic half-chair conformation that remains consistent across different derivatives [6].

Nuclear magnetic resonance spectroscopy studies demonstrate that diagnostic nuclear Overhauser effects distinguish between the two conformational families [6]. The cis conformer exhibits characteristic cross-peaks between the dimethyltyrosine Cα and the tetrahydroisoquinoline 1,1' protons, while the trans conformer shows the Dmt Cα-Cα effect [6]. These conformational preferences are critical for maintaining the proper spatial arrangement required for opioid receptor recognition [7] [6].

X-ray crystallographic analysis of Dmt-Tic analogues reveals intramolecular distances between aromatic ring centers ranging from 5.1 to 6.5 Å depending on the C-terminal substituent [8] [9]. The expanded dimensions between aromatic nuclei correlate with enhanced mu-opioid receptor agonism, while closer proximity favors delta-opioid receptor antagonism [8] [9]. Root-mean-square deviations for backbone atom superimpositions range from 0.2 to 0.5 Å, demonstrating remarkable structural conservation across the series [8] [9].

Table 2: Conformational Analysis Parameters for Dmt-Tiq Scaffold

| Parameter | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| Intramolecular distance Dmt-Tic aromatic centers (Å) | 5.1 | 6.3 | 6.5 |

| Peptide bond conformation | Trans/Cis mixture | Trans/Cis mixture | Trans/Cis mixture |

| Relative populations (cis/trans) | 0.25/0.75 | 0.25/0.75 | 0.25/0.75 |

| Root-mean-square deviation backbone atoms (Å) | 0.2-0.5 | 0.2-0.5 | 0.2-0.5 |

| Root-mean-square deviation all atoms (Å) | 0.8-1.2 | 0.8-1.2 | 0.8-1.2 |

| Tic ring conformation | Half-chair | Half-chair | Half-chair |

| Critical NOE interactions | Dmt Cα-Tic 1,1' protons | Dmt Cα-Cα effect | Similar to parent |

The conformational flexibility of the Dmt-Tiq scaffold allows for optimal positioning within different opioid receptor binding pockets [10] [11]. Installation of 7-benzyl pendants on the tetrahydroisoquinoline core introduces kappa opioid receptor agonism while maintaining the fundamental conformational framework [5] [10]. Further modifications at the 7-position can modulate receptor selectivity profiles, creating bifunctional ligands with both kappa agonist and mu partial agonist activities [5] [10].

Steric Effects of alpha-Methyl Substitution on Receptor Docking

The alpha-methyl substitution in O,alpha-dimethyl-L-tyrosine introduces significant steric constraints that profoundly influence receptor docking geometry and binding affinity [12] [13]. Computational docking studies reveal differential tolerance for alpha-methyl groups across opioid receptor subtypes, with mu-opioid receptors showing the highest accommodation due to larger binding pocket volumes [12] [14].

Molecular dynamics simulations demonstrate that the alpha-methyl group creates a restricted conformational space around the amino acid backbone, limiting rotational freedom and enforcing specific orientations within the receptor binding site [13] [15]. The steric bulk of the methyl group prevents unfavorable conformations while stabilizing bioactive conformations through enhanced hydrophobic interactions [13] [16].

Receptor-specific steric interactions vary considerably among opioid receptor subtypes [12] [14]. In mu-opioid receptors, key residues Val236 and Ile322 provide favorable hydrophobic contacts with the alpha-methyl group, resulting in enhanced binding affinity with docking score improvements of approximately +0.8 kcal/mol [14]. Delta-opioid receptors show moderate tolerance through interactions with Phe218 and Leu300, maintaining reasonable binding with +0.3 kcal/mol score changes [14]. Kappa-opioid receptors exhibit reduced accommodation due to steric clashes with Tyr219 and Val230, leading to decreased binding affinity with -0.5 kcal/mol score reductions [14].

Table 3: Steric Effects of Alpha-Methyl Substitution on Receptor Docking

| Receptor Subtype | Binding Pocket Volume (ų) | Alpha Methyl Tolerance | Key Steric Interactions | Docking Score Change | Selectivity Impact |

|---|---|---|---|---|---|

| Mu-opioid receptor | 285 ± 15 | High tolerance | Val236, Ile322 | +0.8 kcal/mol | Enhanced mu selectivity |

| Delta-opioid receptor | 250 ± 12 | Moderate tolerance | Phe218, Leu300 | +0.3 kcal/mol | Maintained delta affinity |

| Kappa-opioid receptor | 265 ± 18 | Low tolerance | Tyr219, Val230 | -0.5 kcal/mol | Reduced kappa binding |

The stereochemical configuration of the alpha-methyl substitution plays a crucial role in determining receptor selectivity patterns [13] [16]. Studies with adenosine receptor ligands demonstrate that β-methyl derivatives adopt South conformations with strong interactions at critical residues, while α-methyl derivatives result in flattened structures that hinder key receptor contacts [13]. Similar principles apply to opioid receptor interactions, where the specific spatial orientation of the alpha-methyl group modulates the angle between substituents and the molecular plane [13].

Comparative Molecular Field Analysis (CoMFA) of Aromatic Substituents

Comparative Molecular Field Analysis provides detailed three-dimensional insights into the electrostatic and steric field requirements for optimal opioid receptor binding [17] [18]. The analysis reveals distinct favorable and unfavorable regions around the aromatic ring system of O,alpha-dimethyl-L-tyrosine that correlate directly with biological activity [19] [18].

Steric field analysis identifies regions where bulky substituents enhance or diminish receptor binding [19] [20]. Meta and para positions relative to the phenolic hydroxyl group show favorable steric contours, indicating that moderate bulk in these regions can improve binding affinity [19]. Conversely, ortho positions to the existing methyl groups exhibit unfavorable steric fields, suggesting that additional substitution at these sites would create detrimental steric clashes [19].

Electrostatic field mapping reveals the critical importance of charge distribution around the aromatic ring system [21] [18]. Negative electrostatic fields near the phenolic oxygen enhance hydrogen bonding interactions with receptor residues, while positive fields near the methoxy substituent create unfavorable electrostatic environments [21]. The optimal electrostatic profile requires a balance between electron-donating and electron-withdrawing effects to maintain proper receptor recognition [21] [18].

Table 4: Comparative Molecular Field Analysis Results for Aromatic Substituents

| Structural Feature | Favorable Regions | Unfavorable Regions | Impact on Binding |

|---|---|---|---|

| Steric bulk near aromatic ring | Meta and para positions | Ortho position to methyl groups | Moderate enhancement |

| Electrostatic field around phenolic OH | Negative field enhancement | Positive field near methoxy | Strong enhancement |

| Hydrophobic interactions with Tiq moiety | Extended hydrophobic pocket | Polar substituents | Critical for selectivity |

| Alpha-methyl steric hindrance | Restricted to specific orientations | Beta carbon extensions | Fine-tuning of potency |

| Aromatic ring pi-pi interactions | Face-to-face stacking preferred | Edge-to-face interactions | Receptor orientation |

| Hydrogen bonding potential | Phenolic OH and amino group | Sterically hindered positions | Anchoring interactions |

The CoMFA analysis demonstrates that hydrophobic interactions between aromatic substituents and the tetrahydroisoquinoline moiety are critical for receptor selectivity [19] [22]. Extended hydrophobic pockets accommodate lipophilic substituents that enhance binding affinity, while polar substituents in these regions create unfavorable interactions [19]. Face-to-face pi-pi stacking interactions are strongly preferred over edge-to-face orientations, influencing the overall receptor binding geometry [19] [22].

Pharmacophore modeling based on CoMFA results identifies six essential features for optimal opioid receptor binding [22] [23]. The aromatic ring center of the dimethyltyrosine moiety serves as a critical pi-pi stacking point, while the phenolic hydroxyl group provides essential hydrogen bonding capacity [22]. The positive ionizable amino group creates ionic interactions with negatively charged receptor residues, and the hydrophobic tetrahydroisoquinoline region contributes to selectivity through van der Waals interactions [22] [23].

Table 5: Pharmacophore Features of Dmt-Tiq Scaffold

| Pharmacophore Feature | Distance from Center (Å) | Tolerance Radius (Å) | Receptor Interaction | Critical for Activity |

|---|---|---|---|---|

| Aromatic ring center (Dmt) | 0.0 | 1.0 | Pi-pi stacking | Essential |

| Hydrogen bond acceptor (phenolic OH) | 3.2 ± 0.2 | 1.2 | Hydrogen bonding | Important |

| Positive ionizable center (amino group) | 2.8 ± 0.3 | 1.5 | Ionic interaction | Essential |

| Hydrophobic region (Tiq ring) | 6.1 ± 0.4 | 2.0 | Van der Waals | Moderate |

| Aromatic ring center (Tiq) | 6.8 ± 0.3 | 1.0 | Pi-pi stacking | Important |

| Hydrogen bond donor (amino group) | 2.8 ± 0.3 | 1.5 | Hydrogen bonding | Important |

XLogP3

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant